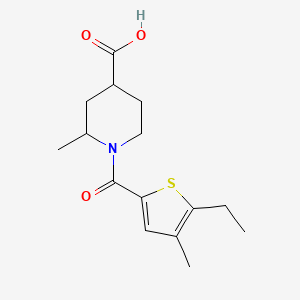
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid, also known as EMTA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. EMTA is a piperidine derivative that has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has also been found to exhibit anti-viral properties, as it has been shown to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its ability to inhibit COX-2 and HDACs, which makes it a useful tool for studying the role of these enzymes in cellular processes. However, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid. One potential direction is to further study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as arthritis. Another potential direction is to study its anti-cancer properties and its potential as a treatment for various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid for human use.
Synthesis Methods
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 5-ethyl-4-methylthiophene-2-carbonyl chloride with 2-methylpiperidine-4-carboxylic acid. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has been found to exhibit potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has also been found to exhibit potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(5-ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-12-9(2)7-13(20-12)14(17)16-6-5-11(15(18)19)8-10(16)3/h7,10-11H,4-6,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASLLTGXSHVVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC(CC2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)



![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)



![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)
![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)